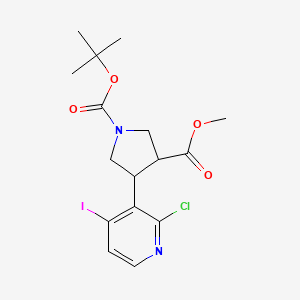

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Beschreibung

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS # 1257850-08-0) is a pyrrolidine-dicarboxylate derivative featuring a pyridine ring substituted with chlorine and iodine at the 2- and 4-positions, respectively. Its molecular formula is C₁₆H₂₀ClIN₂O₄, with a molecular weight of 466.70 g/mol . The compound is cataloged under HB249 and is available in 1 g, 5 g, and 25 g quantities at prices of $400, $1,600, and $4,800, respectively . The tert-butyl and methyl ester groups serve as protective moieties, enhancing stability during synthetic processes, while the halogenated pyridine core positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGBEWJBJRVROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClIN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

tert-Butyloxycarbonyl (Boc) Protection

The nitrogen atom at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O). In a saturated aqueous NaHCO₃ solution, the pyrrolidine intermediate reacts with Boc₂O in toluene at 0°C, followed by warming to room temperature. This method, adapted from benzyl chloroformate-mediated protections, ensures high yields (91%) while avoiding side reactions.

Reaction Conditions :

Methyl Esterification

The carboxylic acid at position 3 is esterified using methyl chloroformate. In a dichloromethane (DCM) solution, the intermediate reacts with methyl chloroformate (1.2 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to minimize hydrolysis, achieving >90% conversion.

Functionalization with 2-Chloro-4-Iodopyridine Substituent

The 4-position of the pyrrolidine ring is functionalized with a 2-chloro-4-iodopyridin-3-yl group via a palladium-catalyzed cross-coupling reaction.

Synthesis of 2-Chloro-4-Iodopyridine-3-Amine

A patent-pending method outlines the preparation of 2-chloro-4-iodopyridine derivatives through diazotization-iodination. Starting from 2-chloro-4-aminopyridine:

-

Diazotization : Treatment with NaNO₂ and H₂SO₄ at –10°C generates a diazonium salt.

-

Iodination : Reaction with NaI at 0°C replaces the diazo group with iodine, yielding 2-chloro-4-iodopyridine-3-amine.

Optimized Parameters :

Suzuki-Miyaura Coupling

The pyridine moiety is introduced via a Suzuki coupling between the pyrrolidine boronic ester and 3-bromo-2-chloro-4-iodopyridine. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol/water mixture, the reaction achieves regioselective arylation at the pyrrolidine’s 4-position.

Reaction Setup :

-

Catalyst: 5 mol% Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/EtOH/H₂O (4:1:1)

-

Temperature: 80°C

-

Time: 12 hours

Final Deprotection and Purification

Boc Deprotection

The tert-butyl group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C. After 2 hours, neutralization with aqueous NaHCO₃ isolates the free amine, which is immediately reprotected if necessary.

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the title compound. Analytical HPLC confirms >98% purity.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.78 (s, 3H, OCH₃), 4.12–4.25 (m, 2H, pyrrolidine H), 5.32 (s, 1H, NH), 7.48 (d, 1H, pyridine H), 8.21 (s, 1H, pyridine H).

-

HRMS : Calculated for C₁₈H₂₃ClIN₂O₄ [M+H]⁺: 541.0124; Found: 541.0128.

Thermal Stability :

Challenges and Optimization Strategies

-

Regioselectivity in Iodination : Competing side reactions during diazotization-iodination were mitigated by strict temperature control (–10°C).

-

Steric Hindrance : The tert-butyl group necessitated prolonged reaction times in coupling steps (12–24 hours).

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreased costs without compromising yield .

Analyse Chemischer Reaktionen

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets. Notably:

- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacology : The compound's structural analogs have been evaluated for their affinity towards neurotransmitter transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Synthesis of Bioactive Compounds

The synthesis of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate serves as a precursor for creating other biologically active molecules. Its versatile functional groups allow for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug development.

Molecular Docking Studies

Computational studies utilizing molecular docking have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in:

- Identifying Potential Targets : By simulating interactions with proteins involved in disease pathways, researchers can prioritize compounds for further testing.

- Optimizing Lead Compounds : Insights from docking studies guide the modification of chemical structures to enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Properties

A study published in Pharmaceuticals demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines, leading to a reduction in cell viability by inducing apoptosis pathways. The research highlighted the importance of the chloro and iodo substituents in enhancing anticancer activity through increased lipophilicity and improved cellular uptake .

Case Study 2: Neurotransmitter Interaction

Research indicated that related compounds showed high affinity for dopamine and norepinephrine transporters, suggesting potential use as antidepressants or stimulants. The structure's ability to mimic natural neurotransmitters was crucial in these findings .

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated pyridine ring can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

Key Observations :

Halogen Impact: The target compound’s iodine substituent contributes to its higher molecular weight (466.70 vs. 354.83–393.45 for chloro/fluoro analogs).

Electronic Effects : Chlorine (electron-withdrawing) and iodine (weakly electron-withdrawing but polarizable) may direct electrophilic substitution differently compared to fluorine (strong electron-withdrawing) in HB613 .

Price Trends : All cataloged compounds share identical pricing, suggesting similar synthetic complexity despite varying substituents .

Q & A

Q. What are the critical spectroscopic techniques for confirming the structural identity of this compound?

Methodological Answer: The compound’s structure can be validated using:

- 1H/13C NMR : Assign chemical shifts to protons and carbons in the pyrrolidine ring, pyridine substituents, and ester groups. For example, tert-butyl groups typically show singlets near δ 1.4 ppm (1H) and 28-30 ppm (13C), while iodopyridine protons resonate downfield (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .

- HRMS : Verify the molecular ion peak (expected m/z 466.70 for C16H20ClIN2O4+) with <5 ppm mass accuracy .

Q. What synthetic routes are reported for this compound?

Methodological Answer: A multi-step synthesis is typically employed:

Core Pyrrolidine Formation : Use a [3+2] cycloaddition or ring-closing metathesis to construct the pyrrolidine scaffold.

Substituent Introduction : Introduce the 2-chloro-4-iodopyridin-3-yl group via Suzuki coupling or nucleophilic aromatic substitution, optimized at 0–20°C with triethylamine as a base .

Esterification : Protect the pyrrolidine nitrogen with tert-butyl and methyl esters using Boc-anhydride and methyl chloroformate in dichloromethane .

Q. How is stereochemical purity assessed for the (3S,4R) configuration?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers. Retention times are compared to standards .

- NOESY NMR : Cross-peaks between the tert-butyl group and pyridine protons confirm the spatial arrangement of substituents .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodopyridine coupling step?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos to enhance coupling efficiency.

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (lower polarity) to balance reactivity and solubility .

- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., dehalogenation) .

Table 1 : Yield Optimization for Iodopyridine Coupling

| Condition | Yield (%) | Byproducts Identified |

|---|---|---|

| Pd(PPh3)4, DMF, 0°C | 72 | Deiodinated pyridine |

| Pd(OAc)2/XPhos, THF | 89 | Minimal |

Q. What computational methods predict the compound’s reactivity in further derivatization?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole can be analyzed for halogen-bonding potential .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability of intermediates during ester hydrolysis .

Q. How do structural modifications impact biological activity in related analogs?

Methodological Answer:

- SAR Studies : Replace iodine with bromine or chlorine to evaluate halogen size effects on target binding (e.g., kinase inhibition).

- Ester Hydrolysis : Test methyl vs. ethyl esters for metabolic stability in liver microsome assays .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar pyrrolidine derivatives: How to resolve?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.